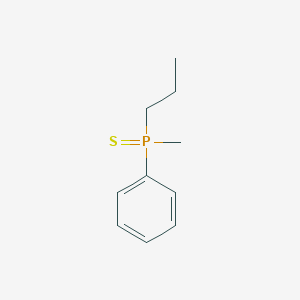

(-)-Methylphenylpropylphosphine sulfide

Description

Significance of P-Chiral Phosphine (B1218219) Derivatives in Modern Organic Chemistry

Chiral organophosphorus compounds, particularly those with a stereogenic phosphorus atom (P-chiral or P-stereogenic), have become indispensable tools in modern organic chemistry. thieme.denih.gov Unlike amines, which undergo rapid pyramidal inversion, phosphines have a high barrier to inversion, allowing for the isolation of stable, enantiomerically pure compounds. nih.gov This unique stereochemical stability makes P-chiral phosphines highly valuable as ligands in transition-metal-catalyzed asymmetric reactions and as nucleophilic organocatalysts. thieme.deacs.orgnih.govacs.org

The design and synthesis of these phosphine derivatives are crucial for developing highly selective and active catalysts. nih.gov Chiral phosphine ligands coordinate to a metal center, creating a precisely defined chiral environment that can direct the stereochemical outcome of a reaction with high efficiency. nih.gov Their effectiveness has been demonstrated in a multitude of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations, which are fundamental for producing complex, high-value molecules such as pharmaceuticals and agrochemicals. nih.gov

Historically, the development of P-chiral ligands like DIPAMP was a landmark achievement, enabling the industrial-scale synthesis of the Parkinson's disease drug L-DOPA. nih.gov However, the synthesis of P-chiral compounds has often been challenging, which for many years limited their exploration compared to ligands with axial or carbon-based chirality (e.g., BINAP). thieme.denih.gov Modern synthetic methods, often utilizing phosphine-boranes or highly diastereoselective nucleophilic substitutions on P(V) precursors, have made these valuable compounds more accessible, spurring renewed interest in their application. nih.govnih.gov The ability to fine-tune both the steric and electronic properties of P-chiral phosphines allows chemists to optimize catalysts for specific reactions, often achieving superior enantioselectivity and reactivity. nih.gov

Overview of Chiral Phosphine Sulfides as Ligands and Organocatalysts in Asymmetric Transformations

Within the family of P-chiral compounds, phosphine sulfides represent a particularly important subclass. Chiral phosphine sulfides, such as (-)-Methylphenylpropylphosphine sulfide (B99878), are often crystalline, air-stable solids. This stability contrasts sharply with the high air sensitivity of the corresponding trivalent phosphines, which can make them difficult to handle and store.

The primary role of chiral phosphine sulfides in asymmetric synthesis is as immediate and stable precursors to P-chiral phosphines. The conversion of a phosphine sulfide to its parent phosphine can be achieved through stereospecific reduction, a process that reliably proceeds with either retention or inversion of configuration at the phosphorus center, depending on the chosen reagent. rsc.org This allows for the convenient storage of the chiral phosphorus moiety in its robust sulfide form, which can then be converted to the active phosphine ligand just prior to its use in a catalytic reaction.

While often serving as precursors, chiral phosphine sulfides can also function directly as ligands in transition metal catalysis. uwo.ca The sulfur atom can coordinate to a metal center, and the chiral phosphorus atom influences the stereochemical environment of the resulting complex. Furthermore, the field of organocatalysis has seen the application of various phosphine derivatives. While trivalent phosphines are more common as nucleophilic catalysts, their sulfide analogs are explored for their unique reactivity and stability. nih.govresearchgate.net The development of methods for the enantioselective synthesis of α-chiral phosphine sulfides via organocatalysis highlights their growing importance as synthetic targets themselves.

Detailed Research Findings on (-)-Methylphenylpropylphosphine sulfide

While this compound is not as extensively documented in the literature as prominent ligands like DIPAMP, its synthesis and properties can be understood through well-established principles of P-chiral phosphorus chemistry. Its preparation typically involves a multi-step sequence starting from a simpler precursor, as outlined below.

Synthetic Approach

The most common and reliable method for obtaining an enantiomerically pure tertiary phosphine sulfide like this compound involves the synthesis and resolution of its corresponding phosphine oxide, followed by a stereospecific sulfurization or reduction/sulfurization sequence.

| Step | Description | Key Considerations |

| 1. Synthesis of Racemic Phosphine Oxide | The synthesis begins with the preparation of racemic methylphenylpropylphosphine oxide. This can be achieved through various methods, such as the reaction of methylphosphonic dichloride with sequential Grignard reagents (e.g., phenylmagnesium bromide and propylmagnesium bromide). | The order of addition of the Grignard reagents is crucial for maximizing the yield of the desired product. |

| 2. Resolution of Racemic Phosphine Oxide | The resulting racemic mixture of the phosphine oxide is then resolved into its separate enantiomers. Classical resolution involves forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Modern methods may use chiral chromatography. | The choice of resolving agent is critical for efficient separation. The stability of the P-stereocenter prevents racemization during this process. |

| 3. Conversion to Phosphine Sulfide | Once the desired enantiomer of the phosphine oxide, in this case, the precursor to the (-) sulfide, is isolated, it is converted to the target compound. This can be done in two main ways: a) Direct conversion using a sulfurating agent like Lawesson's reagent, which converts the P=O bond to a P=S bond, often with retention of stereochemistry. b) A two-step process involving stereospecific reduction of the phosphine oxide to the phosphine (e.g., using a silane), followed by reaction with elemental sulfur. rsc.orgmdpi.com The reaction of a phosphine with sulfur is a rapid and clean reaction that proceeds with retention of configuration. mdpi.com | The choice of method depends on the desired stereochemical outcome (retention vs. inversion) and the compatibility of the reagents with the substrate. The reduction/sulfurization route is often preferred for its high stereospecificity. rsc.org |

This synthetic strategy allows for the reliable production of this compound with high enantiomeric purity.

Applications in Asymmetric Catalysis

The utility of this compound lies primarily in its role as a stable precursor to the corresponding P-chiral phosphine, (-)-methylphenylpropylphosphine. This phosphine, once generated via reduction, can be employed as a ligand in various metal-catalyzed asymmetric reactions.

| Asymmetric Transformation | Role of P-Chiral Phosphine Ligand |

| Hydrogenation | Forms a chiral complex with metals like Rhodium or Iridium to catalyze the enantioselective addition of hydrogen to prochiral alkenes, leading to chiral alkanes. |

| Allylic Alkylation | Used with Palladium catalysts to control the stereochemistry of nucleophilic attack on allylic substrates, forming chiral C-C bonds. nih.gov |

| Cross-Coupling Reactions | Creates a chiral environment around a metal center (e.g., Palladium or Nickel) to control the formation of chiral biaryls or other coupled products. |

| Organocatalysis | The phosphine itself can act as a nucleophilic catalyst in reactions such as [3+2] or [4+2] cycloadditions and Morita-Baylis-Hillman reactions. acs.orgnih.gov |

The specific steric and electronic properties of the methyl, phenyl, and propyl groups on the phosphorus atom in (-)-methylphenylpropylphosphine determine its effectiveness in any given catalytic system, making it a valuable, albeit simple, member of the P-chiral ligand family.

Enantioselective Synthesis Approaches to this compound and Related Chiral Phosphine Sulfides

The synthesis of P-chiral compounds, such as this compound, is a significant area of research due to their application as ligands in asymmetric catalysis. Various methodologies have been developed to achieve high enantioselectivity in the formation of the phosphorus stereocenter. These methods leverage different catalytic systems and reaction types to control the stereochemical outcome.

Asymmetric hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, represents an atom-economical route to chiral phosphine compounds. researchgate.net The development of catalytic systems for this transformation has enabled the synthesis of chiral phosphines with high optical purities. researchgate.net

One approach involves the copper(I)-catalyzed asymmetric hydrophosphination of α,β-unsaturated phosphine sulfides. This method has been successful in producing 1,2-bisphosphine derivatives with high yields and excellent enantioselectivity. researchgate.net Another strategy utilizes organocatalysis for the enantioselective hydrophosphinylation of secondary phosphine sulfides with nitroalkenes, yielding chiral β-nitrophosphine sulfides that can be converted to useful P,N-ligands. nih.gov Bifunctional iminophosphorane catalysts have also been employed in the hydrophosphinylation of secondary phosphine sulfides with vinylphosphine oxides, affording chiral vicinal bisphosphine derivatives with high yields and enantioselectivities (up to 99% yield and 95% ee). nih.gov These methods highlight the utility of hydrophosphination in creating P-C bonds with controlled stereochemistry.

Table 1: Selected Asymmetric Hydrophosphination Reactions

| Catalyst/Method | Substrates | Product Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Copper(I) Complex | α,β-Unsaturated phosphine sulfides | 1,2-Bisphosphine derivatives | High to excellent | High to excellent | researchgate.net |

| Organocatalyst | Secondary phosphine sulfides, Nitroalkenes | Chiral β-nitrophosphine sulfides | Up to 99% | Up to 99% | nih.gov |

| Bifunctional Iminophosphorane | Secondary phosphine sulfides, Vinylphosphine oxides | Chiral vicinal bisphosphine derivatives | Up to 99% | Up to 95% | nih.gov |

The phospha-Michael addition, or the conjugate addition of phosphorus nucleophiles to electron-deficient alkenes, is a direct and atom-economical method for creating chiral organophosphorus compounds. researchgate.net Various catalytic systems have been developed to control the enantioselectivity of this reaction.

Chiral phosphoric acids have been used as Brønsted acid catalysts for the enantioselective phospha-Michael-type addition of diarylphosphine oxides to alkenyl benzimidazoles, yielding products with high enantioselectivities. acs.orgnih.gov These products can be subsequently reduced to the corresponding chiral phosphines without loss of enantiomeric purity. acs.orgnih.gov Similarly, bifunctional squaramide organocatalysts have been successfully employed in the phospha-Michael addition to iminochromenes, affording chiral chromene derivatives in high yields (up to 95%) and excellent enantiomeric excess (up to 98% ee). scispace.com Chiral palladacycle catalysts have also proven effective for the hydrophosphination of β,γ-unsaturated α-ketoesters and amides, providing adducts in excellent yields and high enantioselectivities. rsc.org

Enzymatic catalysis offers a powerful strategy for the synthesis of P-chiral compounds through the desymmetrization of prochiral substrates. mdpi.com This approach utilizes the high stereoselectivity of enzymes to differentiate between two enantiotopic groups in a prochiral molecule.

Lipases, such as Candida antarctica lipase B (CALB), have been successfully used for the desymmetrization of prochiral bis(hydroxymethyl)phosphine sulfides. thieme-connect.com For instance, the enzymatic acetylation of prochiral bis(2-hydroxymethylphenyl)phosphines and their corresponding sulfides can produce monoacetylated products with moderate to high enantiomeric excess (16% to 98% ee). mdpi.com This method allows for the one-step synthesis of enantiomerically enriched P-chiral compounds that can serve as precursors to chiral ligands. mdpi.comthieme-connect.com The absolute configuration of the products indicates that enzymes often preferentially produce compounds with the same spatial arrangement across phosphines, phosphine oxides, and phosphine sulfides. mdpi.com This chemoenzymatic approach has also been applied to the total synthesis of natural products like (+)-(2R,4′R,8′R)-α-tocopherol, where lipase-catalyzed desymmetrization of a prochiral diester is a key step. rsc.org

Table 2: Enzymatic Desymmetrization of Prochiral Phosphine Sulfides

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Prochiral bis(hydroxymethyl)phosphine sulfide | Acetylation | Monoacetylated P-chiral phosphine sulfide | >99% | thieme-connect.com |

| Various Lipases | Prochiral bis(2-hydroxymethylphenyl)phosphine sulfides | Acetylation | Monoacetylated phosphine sulfides | 16-98% | mdpi.com |

Stereospecific cross-coupling reactions are a cornerstone for the synthesis of P-chiral phosphines, allowing for the formation of P-C bonds while retaining the stereochemical integrity of a chiral precursor. Palladium-catalyzed reactions are particularly prominent in this area. nih.govorganic-chemistry.org

A notable method involves the Pd-catalyzed stereospecific P-C coupling of P-chiral precursors that are themselves prepared via enzymatic desymmetrization. thieme-connect.comthieme-connect.com This combination allows for the sequential introduction of three different aryl substituents onto the phosphorus atom under mild conditions, maintaining high enantiopurity. thieme-connect.comthieme-connect.com Another powerful approach is the Pd/Xiao-Phos-catalyzed cross-coupling of secondary phosphine oxides with aryl bromides, which provides access to a wide range of P-chiral phosphine oxides in high yields (up to 96%) and excellent enantioselectivities (up to 97% ee). nih.govorganic-chemistry.org These phosphine oxides can then be reduced to the corresponding P-chiral phosphines. The development of such methods overcomes limitations of classical organometallic approaches, which often require harsh nucleophiles, and expands the scope of accessible P-chiral compounds. thieme-connect.comorganic-chemistry.org

Asymmetric allylic substitution (AAS) is a fundamental reaction for constructing chiral centers. The use of phosphorus-containing nucleophiles in these reactions has been challenging due to the potential for catalyst deactivation through strong coordination of the phosphorus atom to the metal center. dicp.ac.cnresearchgate.net However, recent advances have shown that using phosphine sulfides as nucleophiles can circumvent this issue.

An iridium-catalyzed asymmetric synthesis of branched allylic phosphine compounds has been developed using phosphine sulfides as nucleophiles. dicp.ac.cnnih.gov This method achieves excellent stereoselectivity (up to 99.9% ee) and high regioselectivity under mild conditions. dicp.ac.cnnih.gov The lower deactivating capacity of the phosphine sulfide group compared to a phosphine is crucial for the reaction's success. dicp.ac.cn Similarly, palladium-catalyzed asymmetric allylic alkylation has been explored, demonstrating that new classes of chiral phosphine ligands can be effective for this transformation. acs.org These reactions provide a direct and facile route to chiral allylic phosphine compounds, which are valuable synthetic intermediates. dicp.ac.cn

While the previous sections focused on synthesizing the phosphine sulfide moiety, phosphines themselves can act as catalysts in the asymmetric formation of carbon-sulfur bonds. This showcases the versatility of organophosphorus compounds in asymmetric synthesis.

A notable example is the phosphine-catalyzed asymmetric γ-sulfenylation of carbonyl compounds. nih.govnih.gov In this reaction, a chiral phosphine, such as TangPhos, catalyzes the addition of thiols to the γ-position of allenoates. nih.govnih.gov This is significant because, in the absence of a catalyst, thiols tend to add to the β-position. nih.govnih.gov The phosphine catalyst not only redirects the regioselectivity but also induces high enantioselectivity in the C-S bond formation. nih.gov This method has expanded the scope of phosphine-catalyzed γ-additions to include sulfur nucleophiles, alongside previously established carbon, nitrogen, and oxygen nucleophiles. nih.govnih.gov

An exploration of the synthetic pathways toward the chiral organophosphorus compound this compound reveals a variety of sophisticated chemical strategies. These methods leverage precursor-based routes, advanced catalytic techniques, and transformations from related phosphorus compounds to achieve high levels of stereocontrol. This article details specific synthetic methodologies for obtaining this optically active phosphine sulfide, focusing on the chemical principles and research findings that underpin each approach.

Structure

3D Structure

Properties

CAS No. |

13153-91-8 |

|---|---|

Molecular Formula |

C10H15PS |

Molecular Weight |

198.27 g/mol |

IUPAC Name |

methyl-phenyl-propyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H15PS/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |

InChI Key |

OFXOKQBYKIXSPO-UHFFFAOYSA-N |

SMILES |

CCCP(=S)(C)C1=CC=CC=C1 |

Canonical SMILES |

CCCP(=S)(C)C1=CC=CC=C1 |

Synonyms |

(-)-Methylphenylpropylphosphine sulfide |

Origin of Product |

United States |

Stereochemical Principles and Enantiocontrol in Phosphine Sulfide Chemistry

Analysis of P-Chirality in Phosphine (B1218219) Sulfide (B99878) Scaffolds

P-chirality in phosphine sulfides arises from the tetrahedral geometry of the phosphorus atom bonded to four different groups. wikipedia.org In the case of Methylphenylpropylphosphine sulfide, the phosphorus atom is bonded to a methyl group, a phenyl group, a propyl group, and a sulfur atom. The arrangement of these four distinct substituents around the phosphorus center creates a non-superimposable mirror image, resulting in a pair of enantiomers.

The stability of this chirality is a key feature, stemming from the high energy barrier to pyramidal inversion at the phosphorus center, which prevents the enantiomers from readily interconverting at room temperature. wikipedia.org This configurational stability makes P-chiral phosphines and their derivatives, like phosphine sulfides, valuable as stable chiral ligands and organocatalysts. nih.govchinesechemsoc.org

Several analytical techniques are employed to analyze and confirm the P-chiral nature of these scaffolds:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for the analysis of organophosphorus compounds. researchgate.net While the NMR spectra of two enantiomers in an achiral solvent are identical, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to separate signals for each enantiomer. nih.gov This allows for the determination of enantiomeric purity (ee). ¹H NMR can also be used, as the protons on the groups attached to the chiral phosphorus may also show distinct signals for each enantiomer in a chiral environment. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a molecule, including the arrangement of substituents around the P-stereogenic center. nih.govnih.gov It is a definitive method for characterizing P-chiral compounds, although it requires the formation of high-quality crystals, which is not always feasible. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers and determining the enantiomeric excess of a sample. The separation is achieved by using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Determination and Assignment of Absolute Configuration

Determining the absolute configuration—whether an enantiomer is (R) or (S)—is critical. For (-)-Methylphenylpropylphosphine sulfide, this assignment relies on sophisticated analytical methods that can probe the three-dimensional arrangement of atoms.

X-ray Crystallography: This is the gold standard for determining absolute configuration. nih.gov By solving the crystal structure of an enantiomerically pure sample, often as a derivative containing an atom of known absolute configuration (e.g., from a chiral auxiliary), the precise spatial orientation of the methyl, phenyl, propyl, and sulfur groups around the phosphorus atom can be established. This allows for the unambiguous assignment of the (R) or (S) descriptor according to Cahn-Ingold-Prelog priority rules. acs.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com It is a powerful technique for determining absolute configuration in the solution state, which is often more relevant to the conditions of chemical reactions. nih.gov The process involves measuring the experimental VCD spectrum of an enantiopure sample and comparing it to a theoretical spectrum calculated for a chosen configuration (e.g., the (S) configuration) using methods like Density Functional Theory (DFT). nih.govrsc.org A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration without the need for crystallization. nih.gov

Chemical Correlation: This method involves chemically converting the P-chiral compound of unknown configuration into a compound whose absolute configuration is already known, or vice versa. mdpi.com The transformation must proceed through a reaction mechanism with a known and reliable stereochemical outcome (e.g., perfect inversion or retention of configuration). If the stereochemistry of the starting material and the product are correlated, the unknown configuration can be deduced.

Mechanistic Aspects of Stereocontrol in Asymmetric Syntheses

The selective synthesis of one enantiomer of a P-chiral phosphine sulfide, such as this compound, is a significant challenge that relies on controlling the stereochemical outcome of key bond-forming reactions at the phosphorus center. Several mechanistic strategies have been developed to achieve high enantioselectivity.

Chiral Auxiliaries: One of the most established methods involves the temporary attachment of a chiral auxiliary to the phosphorus-containing molecule. nsf.govwikipedia.org This auxiliary, often derived from readily available natural products like ephedrine (B3423809) or amino alcohols, creates a chiral environment around the phosphorus atom. researchgate.netsigmaaldrich.com Subsequent reactions, such as the addition of a Grignard reagent, proceed diastereoselectively, with the chiral auxiliary directing the incoming group to a specific face of the phosphorus center. researchgate.net After the desired P-chiral center has been constructed, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org The stereochemical outcome is dictated by the steric and electronic properties of the auxiliary-substrate complex.

Stereospecific Nucleophilic Substitution: The synthesis often involves sequential nucleophilic substitution at the phosphorus center. These reactions typically proceed with a predictable stereochemical outcome. For instance, the reaction of a P-chiral phosphinite with an organolithium or Grignard reagent often occurs with inversion of configuration at the phosphorus atom. nsf.gov Understanding and exploiting this stereospecificity is crucial for designing a synthetic route to the desired enantiomer.

Phosphine-Borane Chemistry: Phosphine-boranes are air-stable, crystalline solids that serve as valuable intermediates in the synthesis of P-chiral phosphines. nih.govresearchgate.net The BH₃ group acts as a protecting group for the phosphine, allowing for various chemical manipulations to be performed on other parts of the molecule. nih.gov Critically, the deprotection step to remove the borane (B79455) group proceeds with retention of configuration at the phosphorus center. This allows for the synthesis of an enantiopure phosphine-borane, which can then be converted to the target phosphine or, via sulfurization, the phosphine sulfide, without loss of stereochemical integrity. nih.gov

Enantiopurity Maintenance and Racemization Studies

Once an enantiomerically enriched or pure sample of this compound has been synthesized, maintaining its stereochemical integrity is paramount. This involves understanding the potential for racemization—the process by which one enantiomer converts into its mirror image, leading to a 1:1 mixture.

P-chiral phosphines and their derivatives are generally configurationally stable at ambient temperatures due to a high barrier to pyramidal inversion. wikipedia.org This barrier is significantly higher than that for analogous nitrogen compounds (amines), which often racemize rapidly. wikipedia.org

However, racemization can be induced under certain conditions. Studies into the enantiopurity maintenance of P-chiral compounds investigate factors that might lower this inversion barrier, such as:

Elevated Temperatures: Sufficient thermal energy can allow the phosphorus center to overcome the inversion barrier.

Reaction Conditions: Certain reagents or reaction intermediates can facilitate racemization. For example, some synthetic steps, if not carefully controlled, can lead to a partial or complete loss of enantiomeric purity. mdpi.comnih.gov This is a critical consideration during multi-step syntheses, where the stereochemical integrity must be preserved through each transformation.

The study of racemization typically involves monitoring the enantiomeric excess (ee) of a sample over time under specific conditions using techniques like chiral HPLC or NMR spectroscopy. mdpi.comnsf.gov These studies are essential for defining the operational limits (e.g., maximum temperature, compatible reagents) within which the chiral integrity of the compound is maintained. For most applications, P-chiral phosphine sulfides are considered stereochemically robust, a property that underpins their utility in asymmetric catalysis. rsc.org

Table of Compounds

Coordination Chemistry of Phosphine Sulfide Ligands

Rational Design Principles for Chiral Phosphine (B1218219) Sulfide (B99878) Ligands

The design of chiral phosphine ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govsigmaaldrich.com The introduction of a stereogenic center at the phosphorus atom, as seen in P-chiral ligands like (-)-Methylphenylpropylphosphine sulfide, offers a powerful tool for inducing asymmetry in metal-catalyzed reactions. nih.govacs.org The rational design of such ligands hinges on several key principles aimed at maximizing stereoselectivity and catalytic activity.

A primary consideration is the creation of a well-defined and rigid chiral environment around the metal center. This is often achieved by incorporating bulky substituents on the phosphorus atom, which restrict the conformational flexibility of the ligand and create a sterically demanding pocket. nih.gov In the case of this compound, the presence of three different substituents—methyl, phenyl, and propyl groups—directly attached to the phosphorus atom establishes its chirality. The interplay of the steric demands of these groups is crucial in dictating the facial selectivity of substrate approach to the coordinated metal.

Complexation Behavior with Transition Metal Centers

The coordination of this compound to transition metals is a fundamental aspect of its application in catalysis. The presence of the sulfur atom in the thiophosphinyl group introduces a distinct coordination behavior compared to its phosphine analogue.

Formation of Monomeric and Bimetallic Metal-Phosphine Sulfide Complexes

This compound can form both monomeric and bimetallic complexes with transition metals. In a monomeric complex, a single metal center is coordinated to one or more phosphine sulfide ligands. The stoichiometry of these complexes depends on various factors, including the metal-to-ligand ratio, the nature of the metal, and the reaction conditions.

Bimetallic complexes, where two metal centers are bridged by one or more phosphine sulfide ligands, are also a possibility. The sulfur atom of the thiophosphinyl group can act as a bridging atom, leading to the formation of polynuclear structures. The specific conditions that favor the formation of monomeric versus bimetallic species are a subject of ongoing research and are highly dependent on the specific metal and ligand system.

Investigation of Coordination Modes and Geometries

The thiophosphinyl group in this compound offers multiple potential coordination modes. The most common mode of coordination is through the sulfur atom, where the ligand acts as a soft donor, forming a bond with the metal center. This is particularly prevalent with soft transition metals.

However, the phosphorus atom can also potentially coordinate to a metal, especially after a desulfurization reaction or if the metal center is sufficiently electrophilic. The geometry of the resulting metal complex is influenced by the coordination number of the metal, the steric bulk of the ligand, and the electronic interactions between the metal and the ligand. Common geometries for transition metal complexes include square planar, tetrahedral, and octahedral configurations. Spectroscopic techniques such as NMR and X-ray crystallography are crucial for elucidating the precise coordination modes and geometries of these complexes.

Electronic and Steric Influence of the Thiophosphinyl Group on Metal Coordination

The thiophosphinyl group (P=S) exerts a significant electronic and steric influence on the coordination of this compound to a metal center.

Electronic Influence: The P=S bond possesses a degree of polarity, with the sulfur atom being more electronegative. This results in the thiophosphinyl group being a weaker σ-donor and a better π-acceptor compared to a simple phosphine. The electron-withdrawing nature of the thiophosphinyl group can affect the electron density at the metal center, which in turn influences the reactivity of the complex in catalytic cycles.

Steric Influence: The steric bulk of the entire ligand, including the methyl, phenyl, and propyl groups, plays a crucial role in determining the accessibility of the metal center. The cone angle is a common parameter used to quantify the steric bulk of phosphine-type ligands. The specific arrangement of the substituents around the chiral phosphorus atom creates a unique three-dimensional space that can influence the regioselectivity and stereoselectivity of reactions catalyzed by the metal complex. The steric hindrance can also affect the coordination number and geometry of the metal center, preventing the coordination of multiple ligands or favoring specific isomeric forms.

Analysis of Electron-Withdrawing Effects and Ligand Basicity in Metal-Ligand Interactions

The basicity of a phosphine sulfide ligand is a critical parameter that governs the strength of its interaction with a metal center. The Lewis basicity of the sulfur atom in the thiophosphinyl group is lower than that of the phosphorus atom in the corresponding phosphine. This is a direct consequence of the electron-withdrawing nature of the phosphoryl group (in phosphine oxides) and the thiophosphinyl group (in phosphine sulfides).

Studies comparing the basicity of phosphine oxides and phosphine sulfides have shown that phosphine oxides are generally more basic. ucla.edu The basicity of phosphine sulfides can be evaluated through various experimental and computational methods, including measuring their proton affinity or observing the chemical shift changes upon protonation. ucla.edu

The electron-withdrawing effect of the substituents on the phosphorus atom also modulates the basicity of the ligand. In this compound, the combination of alkyl (methyl, propyl) and aryl (phenyl) groups results in a specific electronic environment at the phosphorus and sulfur atoms. This, in turn, dictates the ligand's ability to donate electron density to the metal center. A lower ligand basicity generally leads to a more labile metal-ligand bond, which can be advantageous in catalytic processes where ligand dissociation is a key step.

Thermodynamic and Kinetic Stability of Metal-Phosphine Sulfide Complexes

The stability of metal-phosphine sulfide complexes is a crucial factor for their practical application, determining their shelf-life and their robustness under catalytic conditions. Stability can be considered from both thermodynamic and kinetic perspectives.

Thermodynamic Stability: This refers to the position of the equilibrium for the formation of the complex. It is quantified by the stability constant (or formation constant), with a higher value indicating a more stable complex. wikipedia.orgijtsrd.com The thermodynamic stability of a metal-(-)-Methylphenylpropylphosphine sulfide complex is influenced by several factors, including the nature of the metal ion (hard vs. soft), the chelate effect (if applicable, though this is a monodentate ligand), and the electronic and steric properties of the ligand. wikipedia.org Generally, phosphine sulfides, being soft ligands, form more stable complexes with soft metal ions like palladium(II) and platinum(II). wikipedia.org

Kinetic Stability: This relates to the rate at which the complex undergoes ligand exchange or decomposition reactions. A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. The kinetic stability is influenced by the activation energy of the decomposition or substitution pathways. The steric bulk of the methyl, phenyl, and propyl groups in this compound can contribute to its kinetic stability by sterically hindering the approach of incoming ligands that might displace it from the metal center.

Catalytic Applications of Chiral Phosphine Sulfides and Their Metal Complexes

Asymmetric Catalysis Mediated by Transition Metal Complexes

Transition metal catalysis, driven by chiral ligands, is a powerful strategy for asymmetric synthesis. nih.gov The ligand's structure and electronic properties are paramount in dictating the enantioselectivity and efficiency of the catalytic reaction. P-chiral phosphines, where the phosphorus atom itself is the stereogenic center, have been shown to be highly effective ligands in a multitude of asymmetric transformations. nih.govmdpi.com

Palladium-Catalyzed Asymmetric Reactions

Palladium complexes are among the most versatile catalysts in organic synthesis. When paired with chiral phosphine (B1218219) ligands, they can facilitate a wide range of enantioselective C-C and C-heteroatom bond-forming reactions. rsc.orgmdpi.com

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental method for constructing stereogenic centers. nih.gov The reaction typically involves the formation of a π-allyl palladium intermediate, where the chiral ligand environment dictates the facial selectivity of the nucleophilic attack. nih.govnih.gov While numerous chiral phosphine ligands have been successfully employed, mdpi.comnih.gov including thioether-based P,S ligands and bifunctional ligands like sSPhos, nih.govresearchgate.net specific data on the use of (-)-Methylphenylpropylphosphine sulfide (B99878) in this capacity is not available in the reviewed literature. The effectiveness of a ligand in AAA is often linked to its ability to create a well-defined chiral pocket around the metal center, a characteristic of many P-chiral systems. mdpi.com

Palladium-catalyzed cross-coupling reactions are a Nobel Prize-winning technology for forming carbon-carbon and carbon-heteroatom bonds. The asymmetric synthesis of P-chiral phosphine compounds themselves can be achieved via palladium-catalyzed C-P cross-coupling reactions, demonstrating the power of this methodology. rsc.org For instance, enantiopure phosphine-boranes can be coupled with aryl halides to produce new P-chiral phosphines with high enantiomeric excess. rsc.org While this illustrates palladium's role in creating P-chiral structures, the application of (-)-Methylphenylpropylphosphine sulfide as a ligand in other P-C cross-coupling processes is not specifically reported.

Copper-Catalyzed Asymmetric Transformations

Copper catalysts, often paired with chiral ligands, are particularly effective for conjugate addition reactions to electron-deficient olefins. mdpi.comillinois.edubeilstein-journals.org The choice of ligand is crucial for achieving high yields and enantioselectivities.

Asymmetric conjugate hydrophosphination is a direct method for creating P-chiral centers. While related conjugate addition reactions are well-studied, specific examples of copper-catalyzed conjugate hydrophosphination using this compound as a ligand are absent from the surveyed literature.

The copper-catalyzed enantioselective 1,4-addition of organometallic reagents (like organozincs or Grignard reagents) to α,β-unsaturated ketones (enones) is a robust method for C-C bond formation. illinois.edubeilstein-journals.orgmdpi.com A wide variety of chiral ligands, including those with sulfur donors, have been explored for this transformation. mdpi.com The reaction mechanism often involves the formation of a chiral copper complex that activates the enone for nucleophilic attack. illinois.edu Despite the extensive research in this area, there are no specific reports detailing the use or efficacy of this compound as a ligand for this particular transformation.

Iridium-Catalyzed Asymmetric Reactions

While direct studies on the application of this compound in iridium-catalyzed reactions are not extensively documented in publicly available literature, the broader class of secondary phosphine sulfides has demonstrated significant promise as ligands in such transformations. For instance, iridium-catalyzed asymmetric allylic substitution reactions have been successfully carried out using chiral secondary phosphine sulfides as ligands. These reactions are crucial for the construction of chiral carbon-carbon and carbon-heteroatom bonds.

In a typical iridium-catalyzed asymmetric allylic substitution, the phosphine sulfide ligand coordinates to the iridium center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the allylic substrate. The sulfide group (P=S) in these ligands is generally considered a spectator to the catalytic cycle, with the phosphorus atom being the primary point of coordination to the metal. However, the electronic and steric properties of the substituents on the phosphorus, including the sulfur atom, play a crucial role in modulating the reactivity and enantioselectivity of the catalyst.

For this compound, the methyl, phenyl, and propyl groups attached to the phosphorus atom would create a specific steric and electronic environment around the iridium center. The interplay of these groups would influence the geometry of the iridium complex and, consequently, the approach of the substrate and nucleophile, thereby controlling the stereochemical outcome of the reaction.

Table 1: Representative Iridium-Catalyzed Asymmetric Allylic Alkylation with Chiral Phosphine Ligands

| Entry | Allylic Substrate | Nucleophile | Chiral Ligand | Yield (%) | ee (%) |

| 1 | cinnamyl acetate | dimethyl malonate | (S)-BINAP | 95 | 92 |

| 2 | 1,3-diphenylallyl acetate | dimethyl malonate | (R,R)-Trost Ligand | 98 | 95 |

| 3 | cinnamyl acetate | sodium benzenesulfinate | (S,S)-f-Binaphane | 90 | 88 |

This table presents data for well-established chiral phosphine ligands to illustrate the typical performance in iridium-catalyzed asymmetric allylic alkylation, providing a benchmark for the potential application of this compound.

Organocatalytic Roles of Phosphine Sulfides

Beyond their use as ligands in metal-catalyzed reactions, phosphine derivatives can also function as potent organocatalysts. The conversion of the phosphine to its sulfide derivative, as in this compound, modifies its electronic properties and reactivity, opening up distinct organocatalytic possibilities.

Nucleophilic Organocatalysis

Nucleophilic phosphine catalysis is a well-established strategy in organic synthesis, where the phosphine acts as a nucleophile to activate a substrate, typically an electrophilic alkene or alkyne. nih.gov This activation generates a zwitterionic intermediate, which then participates in subsequent bond-forming reactions. nih.gov The catalytic cycle is completed by the expulsion of the phosphine catalyst.

While tertiary phosphines are the archetypal catalysts in this domain, the corresponding phosphine sulfides are generally considered less nucleophilic due to the electron-withdrawing effect of the sulfur atom. Consequently, their application as direct nucleophilic organocatalysts is less common. However, it is conceivable that under specific reaction conditions or with highly reactive electrophiles, this compound could potentially engage in nucleophilic catalysis. The P-chiral center would be instrumental in inducing enantioselectivity in such transformations.

Hydrogen-Bonding Co-catalysis

The sulfur atom in a phosphine sulfide possesses lone pairs of electrons and can act as a hydrogen-bond acceptor. This property can be harnessed in co-catalytic systems where hydrogen bonding plays a crucial role in activating substrates or organizing transition states. For instance, in reactions involving acidic protons, the P=S group of this compound could interact with a substrate or another catalyst, influencing the reaction's rate and stereochemical outcome.

Research on chiral cyclodiphosphazanes containing a P=S moiety has shown that the sulfur atom can participate in hydrogen bonding, influencing the catalytic environment. beilstein-journals.org This suggests that this compound could function as a Lewis basic component in a bifunctional catalyst system, where another functional group on a separate molecule would provide a complementary interaction, such as hydrogen-bond donation.

Factors Governing Enantioselectivity and Regioselectivity in Catalytic Systems

The efficacy of a chiral catalyst is determined by its ability to control both enantioselectivity (the preferential formation of one enantiomer over the other) and, in many cases, regioselectivity (the preferential reaction at one site of a molecule over another). In catalytic systems employing this compound or its metal complexes, several factors would govern these outcomes.

Enantioselectivity is primarily dictated by the chiral environment created by the ligand. The arrangement of the methyl, phenyl, and propyl groups around the P-chiral center of this compound defines a unique three-dimensional space. In a metal complex, this chirality is transferred to the catalytic pocket, forcing the substrate to adopt a specific orientation that leads to the preferential formation of one enantiomeric product. The non-covalent interactions between the ligand and the substrate in the transition state, such as steric repulsion and van der Waals forces, are critical in discriminating between the two enantiomeric pathways.

Regioselectivity , particularly in reactions like allylic substitutions, is influenced by both electronic and steric factors. The electronic nature of the substituents on the phosphine sulfide can affect the electron density at the metal center, which in turn can influence which terminus of an allylic system is more electrophilic. Furthermore, the steric bulk of the ligand can physically block one reactive site of the substrate, directing the nucleophile to attack the less hindered position. The combination of the electronically distinct phenyl group and the more sterically demanding propyl group in this compound would likely lead to a nuanced control of regioselectivity.

Structure-Activity Relationships in P-Chiral Phosphine Sulfide Ligands for Asymmetric Catalysis

The performance of a P-chiral phosphine sulfide ligand in asymmetric catalysis is intrinsically linked to its molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more efficient catalysts. For this compound, the key structural elements are the P-chiral center and the nature of the substituents on the phosphorus atom.

The P-chirality is the fundamental source of asymmetry. The absolute configuration at the phosphorus atom determines the absolute configuration of the product.

The substituents on the phosphorus atom (methyl, phenyl, and propyl) have a profound impact on the catalyst's activity and selectivity through a combination of steric and electronic effects:

Steric Effects: The size and shape of the substituents dictate the steric environment around the catalytic center. The relatively small methyl group, the planar phenyl group, and the more flexible propyl group create a distinct and asymmetric steric pocket. This steric hindrance plays a critical role in differentiating between the prochiral faces of a substrate, leading to high enantioselectivity.

Electronic Effects: The electronic properties of the substituents influence the Lewis basicity of the phosphorus atom and, consequently, the properties of the resulting metal complex. The phenyl group is electron-withdrawing compared to the alkyl groups (methyl and propyl), which are electron-donating. This electronic differentiation can fine-tune the reactivity of the catalyst.

Mechanistic Investigations and Theoretical Studies on Phosphine Sulfide Reactivity

Elucidation of Reaction Mechanisms in Synthesis and Catalysis

Understanding the reaction mechanisms involving phosphine (B1218219) sulfides is crucial for optimizing existing synthetic routes and designing novel catalytic systems.

Identification of Catalytic Intermediates and Transition States

The synthesis of phosphine sulfides often involves the reaction of a phosphine with a sulfur source, such as elemental sulfur (S₈). Mechanistic studies propose that this reaction is initiated by the nucleophilic attack of the phosphine on the S₈ ring, leading to the formation of a zwitterionic intermediate. mdpi.com Subsequent intramolecular reactions and the elimination of sulfur atoms ultimately yield the phosphine sulfide (B99878).

In phosphine-catalyzed reactions, the identification of intermediates and transition states is key to understanding the catalytic cycle. acs.org For instance, in higher-order cycloadditions, computational studies have revealed that the reaction proceeds through the formation of a β-phosphonium ylide, which then undergoes nucleophilic addition and cyclization. acs.org The exploration of the potential energy surface helps in identifying the kinetically preferred reaction pathways and the associated transition states. acs.org

Role of Specific Co-Catalysts and Additives

In the context of asymmetric synthesis, chiral ligands like (-)-sparteine can act as additives to control the stereochemical outcome of reactions involving phosphine sulfides. nih.gov The addition of (-)-sparteine to a lithiated phosphine sulfide can lead to the formation of a thermodynamically preferred diastereomeric complex, enabling dynamic thermodynamic resolution. nih.gov

Influence of Nucleophilicity and Electrophilicity in Reaction Pathways

The concepts of nucleophilicity and electrophilicity are central to understanding the reaction pathways of phosphine sulfides. masterorganicchemistry.com The phosphorus atom in a phosphine is nucleophilic and readily attacks electrophilic sulfur sources to form phosphine sulfides. mdpi.com Conversely, the sulfur atom in a phosphine sulfide can exhibit electrophilic character, particularly when the phosphorus atom is bonded to electron-withdrawing groups.

The reactivity of phosphine sulfides in various reactions is governed by the interplay between the nucleophilicity of the reactants and the electrophilicity of the phosphorus or sulfur centers. nih.gov For instance, in the deprotonation of a phosphine sulfide, the nucleophilic organolithium base attacks the acidic proton, and the resulting lithiated intermediate can then react with an electrophile. nih.gov The relative softness or hardness of the nucleophiles and electrophiles, as described by the Hard and Soft Acids and Bases (HSAB) theory, can also influence the reaction rates and selectivity. nih.gov

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the intricate details of chemical reactions at the molecular level.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, providing deep insights into reaction mechanisms. nih.gov DFT calculations have been extensively employed to study the reaction pathways in the synthesis and catalysis of phosphine sulfides. researchgate.netresearchgate.net For example, DFT has been used to elucidate the mechanisms of the reaction between elemental sulfur and phosphines, confirming that the Foss-Bartlett hypothesis represents the most likely nucleophilic decomposition pathway for polysulfide intermediates. researchgate.net These calculations can determine the geometries of reactants, intermediates, transition states, and products, as well as their relative energies, which allows for the mapping of the entire reaction energy profile. nih.govsemanticscholar.org

DFT is also utilized to calculate various electronic properties, such as charge distributions, molecular orbital energies, and bond orders, which are crucial for understanding the reactivity of phosphine sulfides. nih.govmdpi.com For instance, the HOMO and LUMO distributions calculated by DFT can provide information about the nucleophilic and electrophilic sites within a molecule. nih.gov

Table 1: Representative Applications of DFT in Phosphine Sulfide Chemistry

| Application | System Studied | Key Findings |

| Reaction Mechanism | Reaction of S₈ with phosphines | Elucidation of the formation of zwitterionic intermediates and the subsequent steps leading to phosphine sulfide. researchgate.netresearchgate.net |

| Asymmetric Synthesis | Deprotonation of a dimethyl-substituted phosphine sulfide with nBuLi/(-)-sparteine | Prediction of the kinetically controlled stereochemical outcome and investigation of the thermodynamically preferred diastereomeric intermediate. nih.gov |

| Catalysis | Phosphine-catalyzed [4 + 2] annulations | Clarification of the detailed reaction mechanisms and the origins of high cis-diastereoselectivities. nih.gov |

| Electronic Properties | Phosphine sulfide-based bipolar host materials | Estimation of triplet energy levels and analysis of HOMO/LUMO distributions to assess their applicability in OLEDs. nih.gov |

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. mdpi.com In the context of phosphine sulfides, MD simulations can be particularly useful for investigating the interactions between phosphine sulfide ligands and metal centers in catalytic complexes. nih.gov These simulations can provide detailed information about the coordination geometry, binding energies, and dynamic behavior of the ligand-metal complex. mdpi.com

Spectroscopic Techniques in Mechanistic Research

Spectroscopic methods are indispensable tools for the detailed investigation of reaction mechanisms involving chiral phosphine sulfides such as (-)-Methylphenylpropylphosphine sulfide. These techniques allow for the real-time monitoring of reactions, identification of transient intermediates, and characterization of final products, thereby providing deep insights into reaction pathways and kinetics. The primary spectroscopic techniques employed in the study of organophosphorus compound reactivity include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P NMR, is the most powerful and widely used technique for studying the reactivity of phosphorus-containing compounds. mdpi.comnih.govresearchgate.net The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp signals over a wide chemical shift range, which makes it highly sensitive to the electronic and steric environment of the phosphorus atom.

In a typical mechanistic study of this compound, ³¹P NMR spectroscopy would be used to monitor the progress of a reaction over time. The disappearance of the reactant's characteristic signal and the appearance of new signals corresponding to intermediates and products can be quantified to determine reaction rates. mdpi.com Changes in the ³¹P chemical shift provide crucial information about changes in the coordination and oxidation state of the phosphorus atom. For instance, the conversion of the P=S group to a different functional group would result in a significant shift in the ³¹P NMR signal.

While specific mechanistic studies detailing the reactivity of this compound were not found in the provided search results, a hypothetical reaction monitoring scenario illustrates the utility of ³¹P NMR. Consider a reaction where the sulfide is reduced to the corresponding phosphine. The progress could be tracked by observing the change in the phosphorus environment.

Hypothetical Reaction Monitoring via ³¹P NMR Spectroscopy

| Time (minutes) | Compound | ³¹P Chemical Shift (δ, ppm) | Relative Integral | Notes |

|---|---|---|---|---|

| 0 | This compound | ~45.0 | 100% | Starting material |

| 30 | This compound | ~45.0 | 50% | Reaction progressing |

| 30 | Reaction Intermediate | ~60.0 | 50% | |

| 120 | Reaction Intermediate | ~60.0 | 5% | Reaction near completion |

| 120 | (-)-Methylphenylpropylphosphine (Product) | ~-25.0 | 95% |

In addition to ³¹P NMR, ¹H and ¹³C NMR are used to characterize the organic framework of the molecule, confirming structural changes on the methyl, phenyl, and propyl substituents during a reaction. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and monitoring their transformation during a reaction. For phosphine sulfides, the stretching vibration of the phosphorus-sulfur double bond (P=S) is a key diagnostic peak, typically appearing in the range of 550-850 cm⁻¹. The disappearance or shift of this band can be used to follow the course of a reaction involving the P=S group. nih.govresearchgate.net For example, in a desulfurization reaction, the complete disappearance of the P=S absorption band would indicate the full conversion of the phosphine sulfide to the phosphine.

Illustrative IR Data for Reaction Monitoring

| Compound | Key Vibrational Frequency (cm⁻¹) | Assignment |

|---|---|---|

| This compound | ~600 | ν(P=S) |

| Reaction Product (e.g., Phosphine Oxide) | ~1150 | ν(P=O) |

Note: This table provides representative frequency ranges for functional groups to illustrate the utility of IR spectroscopy in mechanistic studies.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of reactants, products, and, in some cases, stable intermediates. mdpi.com By providing precise mass-to-charge ratio information, MS helps to confirm the identity of species in a reaction mixture and can be crucial in elucidating reaction pathways, especially when unexpected products are formed. Techniques like Electrospray Ionization (ESI-MS) are particularly gentle and can be used to detect and characterize charged intermediates directly from the reaction solution.

Chemical Transformations and Derivatization of Phosphine Sulfides

Methods for Desulfurization to Tertiary Phosphines

The desulfurization of phosphine (B1218219) sulfides is a key reaction to obtain the corresponding tertiary phosphines. For chiral phosphine sulfides such as (-)-Methylphenylpropylphosphine sulfide (B99878), the stereochemical outcome of this reaction is of paramount importance.

One of the notable methods for the desulfurization of acyclic phosphine sulfides involves the use of hexachlorodisilane (B81481) (Si₂Cl₆). acs.org Research has demonstrated that the reduction of optically active acyclic phosphine sulfides with this reagent proceeds with a high degree of stereospecificity and, crucially, with retention of configuration at the phosphorus center. acs.orgresearchgate.net This is in stark contrast to the reduction of the corresponding phosphine oxides with the same reagent, which occurs with inversion of configuration. acs.org

The mechanism for the desulfurization of phosphine sulfides with hexachlorodisilane is proposed to involve the nucleophilic attack of the sulfur atom on the silicon atom. acs.org The reaction is typically carried out by refluxing the phosphine sulfide with hexachlorodisilane in a solvent such as benzene, under conditions that rigorously exclude oxygen. acs.org

The stereospecificity of this desulfurization reaction is a critical finding, as it provides a reliable method for accessing optically active tertiary phosphines from their corresponding sulfides without loss of enantiomeric purity. Other radical-based reductions, for instance using tris(trimethylsilyl)silane, have also been shown to proceed with retention of configuration for P-chiral phosphine sulfides. researchgate.net

Table 1: Stereospecific Desulfurization of (-)-Methylphenylpropylphosphine Sulfide

| Reagent | Solvent | Reaction Conditions | Stereochemical Outcome at Phosphorus | Optical Purity of Product | Reference |

| Hexachlorodisilane (Si₂Cl₆) | Benzene | Reflux, 6 hours, rigorous exclusion of oxygen | Retention of configuration | High | acs.org |

Functional Group Interconversions and Olefin Functionalization

While direct examples of functional group interconversions and olefin functionalization on this compound are not extensively detailed in the provided research, the general reactivity of phosphine sulfides and related organophosphorus compounds suggests potential pathways for such transformations.

The phosphine sulfide group is generally stable, allowing for chemical modifications at other parts of the molecule. Functional group interconversions, such as those involving substitution or oxidation/reduction of substituents on the phenyl or propyl groups, could potentially be achieved while leaving the P=S bond intact. sinica.edu.twub.eduimperial.ac.uk

In the context of olefin functionalization, phosphine sulfides themselves are not typically direct participants in reactions like cross-metathesis. However, the synthesis of olefin-containing phosphine sulfides is feasible. For instance, α,β-unsaturated phosphine sulfides can be prepared from the corresponding phosphine oxides using Lawesson's reagent. organic-chemistry.org Once an olefinic moiety is present in the molecule, it can undergo various functionalization reactions. nih.gov For example, a formal olefinic C-H phosphinylation has been developed using alkenyl sulfonium (B1226848) salts and secondary phosphine oxides, leading to alkenyl phosphine oxides. dicp.ac.cn While this is for phosphine oxides, similar strategies could potentially be adapted for phosphine sulfides.

It is important to note that many olefin functionalization reactions, particularly those catalyzed by transition metals, might be influenced by the presence of the sulfur atom, which can act as a ligand or a catalyst poison. nih.gov Therefore, careful selection of reaction conditions would be necessary.

Synthesis and Reactivity of N-Sulfinyl α-Aminophosphine Sulfide Derivatives

A significant derivatization of phosphine sulfides involves the synthesis of N-sulfinyl α-aminophosphine sulfide derivatives. These compounds are valuable intermediates that can be further transformed into other useful molecules.

A diastereoselective synthesis of N-sulfinyl α-aminophosphine sulfides has been reported. researchgate.netfao.org This method does not start from a pre-formed phosphine sulfide like this compound, but rather constructs the target molecule through the addition of a phosphine sulfide to a sulfinyl imine. The key steps are:

Formation of a sulfinyl imine from an aldehyde and a sulfinamide. researchgate.net

Diastereoselective addition of a diphenylphosphine (B32561) sulfide to the sulfinyl imine to yield the N-sulfinyl α-aminophosphine sulfide. researchgate.netfao.org

The resulting N-sulfinyl α-aminophosphine sulfides are versatile synthetic intermediates. Their reactivity includes:

Desulfurization: The phosphine sulfide can be reduced to the corresponding phosphine. For example, reaction with Raney nickel can remove the sulfur atom. researchgate.netfao.org

Hydrolysis of the Sulfinyl Group: The N-sulfinyl group can be hydrolyzed to afford a primary amine. researchgate.netfao.org This provides access to α-aminophosphines and their derivatives, which are important ligands and building blocks in coordination chemistry and catalysis.

This synthetic approach allows for the creation of complex chiral structures containing both phosphorus and nitrogen, starting from simple precursors.

Table 2: Synthesis of N-Sulfinyl α-Aminophosphine Sulfide Derivatives

| Step | Reactants | Product | Key Features | Reference |

| 1 | Aldehyde, Sulfinamide | Sulfinyl Imine | Formation of the C=N-S=O moiety | researchgate.net |

| 2 | Sulfinyl Imine, Diphenylphosphine Sulfide | N-Sulfinyl α-Aminophosphine Sulfide | Diastereoselective addition to the C=N bond | researchgate.netfao.org |

Advanced Topics and Future Directions in Organophosphorus Chemistry

Phosphine (B1218219) Sulfides in Functional Material Design and Applications

The incorporation of chiral phosphine sulfide (B99878) moieties into larger molecular architectures or polymers can impart specific functions. While research into (-)-Methylphenylpropylphosphine sulfide for material applications is not extensively documented, the broader class of P-chiral phosphine sulfides serves as a foundation for potential uses. Their chirality can be exploited to create materials for enantioselective recognition or as precursors for chiral catalysts immobilized on solid supports. The unique steric and electronic environment created by the methyl, phenyl, and propyl groups around the phosphorus center in this compound could be leveraged to fine-tune the properties of such functional materials.

The sulfide moiety itself can interact with metal surfaces or nanoparticles, suggesting a role for these compounds as ligands in the development of novel hybrid materials with applications in electronics or sensing. Furthermore, the conversion of the phosphine sulfide to other functional groups opens pathways to a variety of phosphorus-containing materials.

Emerging Trends in Chiral Organophosphorus Chemistry and Asymmetric Catalysis

A significant trend in modern organic chemistry is the pursuit of highly selective and efficient synthetic methods, with asymmetric catalysis being a cornerstone of this endeavor. nih.govrsc.org Chiral organophosphorus compounds, particularly phosphines, are among the most successful and versatile ligands for transition-metal-catalyzed asymmetric reactions. nih.govnih.govtandfonline.com

Historically, many successful chiral phosphine ligands relied on "backbone chirality," where stereogenic centers are located in the carbon framework attached to the phosphorus atom. However, there is a growing appreciation for P-stereogenic ligands, where the phosphorus atom itself is the chiral center. nih.gov These ligands, such as the phosphine derived from this compound, can create a highly effective chiral environment directly at the metal center, leading to exceptional levels of enantioselectivity in catalytic reactions. nih.govresearchgate.net

The synthesis of P-chiral compounds has been significantly advanced by the development of methodologies using phosphine-boranes as key intermediates, which allows for stereospecific reactions to create the chiral phosphorus center. nih.govresearchgate.netresearchgate.net The phosphine sulfide, like this compound, serves as a stable, crystalline precursor that can be readily purified and later converted to the catalytically active phosphine ligand.

P-chiral phosphine ligands have demonstrated remarkable performance in a variety of catalytic asymmetric transformations, including hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govpolyu.edu.hk The combination of different substituents on the phosphorus atom—such as the methyl, phenyl, and propyl groups—allows for the precise tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for specific substrates.

| Ligand | Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (R,R)-DIPAMP | Methyl-(Z)-α-acetamidocinnamate | [Rh(COD)(ligand)]BF₄ | 100 | 95 |

| (S,S)-t-Bu-BisP* | Methyl-(Z)-α-acetamidocinnamate | [Rh(COD)(ligand)]BF₄ | >99 | >99 |

| (S,S)-Me-DuPHOS | Methyl-(Z)-α-acetamidocinnamate | [Rh(COD)(ligand)]BF₄ | 100 | >99 |

| (S)-BINAP | 2-acetamidoacrylic acid | [Ru(OAc)₂(ligand)] | 100 | 87 |

This table presents illustrative data for well-established P-chiral and backbone-chiral ligands to demonstrate their efficacy in a benchmark asymmetric reaction. Data is compiled from foundational studies in asymmetric catalysis.

Prospective Research Avenues for this compound

While this compound is a known compound, its specific applications remain an area ripe for exploration. Based on the established roles of related P-chiral compounds, several prospective research avenues can be identified.

Development of Novel Asymmetric Catalysts: The most direct application is the conversion of this compound to its corresponding phosphine. This phosphine ligand, with its unique combination of small alkyl (methyl), bulky alkyl (propyl), and aryl (phenyl) groups, possesses a distinct stereoelectronic profile. Investigating its performance in a wide range of transition-metal-catalyzed reactions could reveal novel catalytic activities or selectivities for challenging substrates that are not well-served by existing ligands.

Probing Catalytic Mechanisms: The relatively simple structure of the derived phosphine makes it an excellent candidate for mechanistic studies. Detailed kinetic and computational analysis of its metal complexes could provide fundamental insights into how P-chirality and the interplay of different substituent groups influence the outcome of catalytic cycles.

Chiral Building Block for Functional Materials: Research could be directed towards incorporating this compound, or its derivatives, into polymeric structures or onto surfaces. This could lead to the development of new chiral stationary phases for chromatography, enantioselective sensors, or materials with unique chiroptical properties.

Organocatalysis: Beyond its role as a precursor to metal ligands, the phosphine sulfide itself or the corresponding phosphine could be explored as an organocatalyst. Chiral phosphines have emerged as powerful catalysts for a variety of transformations, and the specific structure of (-)-Methylphenylpropylphosphine could offer new possibilities in this metal-free approach to asymmetric synthesis. rsc.org

The continued exploration of P-chiral molecules like this compound is crucial for advancing the frontiers of stereoselective synthesis and materials science. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (-)-Methylphenylpropylphosphine sulfide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or organometallic coupling. Key steps include controlling stoichiometry (e.g., phosphine-to-sulfide ratios) and reaction temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using (δ ~40-50 ppm for phosphine sulfides) and HPLC (C18 column, UV detection at 254 nm). Ensure reproducibility by documenting solvent drying protocols (e.g., molecular sieves) and inert atmosphere conditions (argon/glovebox) .

| Synthesis Optimization Parameters |

|---|

| Reaction temperature: 60–80°C |

| Solvent: Dry THF or toluene |

| Catalyst: Pd(OAc) (if cross-coupling) |

| Purity validation: ≥95% via HPLC |

Q. How do steric and electronic properties of this compound influence its reactivity in coordination chemistry?

- Methodological Answer : Conduct comparative ligand substitution studies with transition metals (e.g., Rh, Pd). Use cyclic voltammetry to assess electronic effects (E shifts) and X-ray crystallography to analyze steric bulk (Tolman cone angles). Correlate findings with catalytic activity in model reactions (e.g., Suzuki-Miyaura coupling). For example, bulkier substituents may reduce catalytic turnover but enhance enantioselectivity in asymmetric synthesis .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported oxidation kinetics of this compound?

- Methodological Answer : Discrepancies often arise from varying experimental conditions (e.g., dissolved O, pH). Use controlled oxidation studies with in-situ Raman spectroscopy to track S=O bond formation. Compare rates under inert vs. aerobic conditions and quantify Fe-catalyzed pathways via UV-Vis (ferric ion depletion). Statistically validate data using ANOVA to isolate dominant factors (e.g., pH > temperature) .

Q. How can computational modeling predict the enantioselectivity of this compound in asymmetric catalysis?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map transition states in chiral environments. Compare steric maps (e.g., buried volume %V) and non-covalent interaction (NCI) plots. Validate against experimental ee values using linear regression. For example, higher %V at the phosphorus center correlates with improved enantioselectivity in Pd-catalyzed allylic alkylation .

Q. What experimental designs mitigate batch-to-batch variability in biological studies involving this compound?

- Methodological Answer : Standardize biological assays by pre-treating the compound with Chelex resin to remove trace metals. Use LC-MS/MS to confirm stability in cell culture media (e.g., DMEM, 37°C, 5% CO). Include positive controls (e.g., known phosphine sulfide inhibitors) and negative controls (vehicle-only). Report statistical power (α=0.05, β=0.2) and sample sizes (n ≥ 3 biological replicates) to ensure reproducibility .

Q. How do environmental factors (pH, ionic strength) affect the degradation pathways of this compound in aqueous systems?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH) with LC-QTOF-MS to identify degradation products (e.g., sulfoxides, phosphine oxides). Monitor pH-dependent hydrolysis (buffers: acetate, phosphate, borate) and ionic strength effects (NaCl 0–1M). Apply kinetic modeling (first-order decay) to predict half-lives under environmental conditions .

Data Reporting and Reproducibility Guidelines

- Statistical Analysis : Report exact p-values, effect sizes (Cohen’s d), and confidence intervals. For small sample sizes (n < 5), use non-parametric tests (Mann-Whitney U) .

- Code and Software : Share computational workflows via GitHub (e.g., Gaussian input files, Python scripts for DFT analysis) .

- Data Availability : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.